tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, E
CAS No.: 1383434-61-4
Cat. No.: VC6318337
Molecular Formula: C14H25BO4
Molecular Weight: 268.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383434-61-4 |
|---|---|
| Molecular Formula | C14H25BO4 |
| Molecular Weight | 268.16 |
| IUPAC Name | tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C14H25BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h9H,1-8H3/b10-9+ |
| Standard InChI Key | XMCOIFVZERGLKA-MDZDMXLPSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, reflects its three key components:
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A tert-butyl ester group (–OC(O)C(CH₃)₃) at the carboxylate position.
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A (E)-configured α,β-unsaturated system (C=C–B) ensuring planar geometry .
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center through chelation .
The (E)-stereochemistry is confirmed by NMR coupling constants (J = 18.4 Hz for trans-vinylic protons in analogous compounds) . X-ray crystallography of related structures shows bond lengths of 1.33 Å for the C=C bond and 1.47 Å for the B–O bonds, consistent with sp² hybridization at boron .
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅BO₄ | |
| Molecular Weight | 268.16 g/mol | |
| CAS Number | 1383434-61-4 | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC(C)(C)C | |
| InChIKey | XMCOIFVZERGLKA-MDZDMXLPSA-N |
Spectroscopic Features
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¹H NMR (CDCl₃): Signals at δ 1.31 ppm (12H, s, dioxaborolane CH₃), δ 1.45 ppm (9H, s, tert-butyl), δ 6.12 ppm (1H, d, J = 18.4 Hz, vinyl-H), and δ 7.35 ppm (1H, d, J = 18.4 Hz, vinyl-H) .
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¹³C NMR: Peaks at δ 83.2 ppm (dioxaborolane quaternary C), δ 165.4 ppm (ester carbonyl), and δ 134.6 ppm (vinyl carbons) .
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1360 cm⁻¹ (B–O vibration).
Synthetic Methodologies
Hydroboration of Propargyl Alcohols
A scalable route involves Cu-CuFe₂O₄ nanoparticle-catalyzed hydroboration of tert-butyl 2-methylprop-2-ynoate with bis(pinacolato)diboron (B₂Pin₂) . Optimized conditions (50°C, THF, 12 h) achieve >90% yield with exceptional (E)-selectivity due to syn-addition mechanism :
Table 2: Synthetic Protocol Optimization
| Parameter | Optimal Condition | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| Catalyst | Cu-CuFe₂O₄ (5 mol%) | 92 | 98:2 |
| Solvent | THF | 89 | 97:3 |
| Temperature | 50°C | 91 | 98:2 |
| Reaction Time | 12 h | 90 | 97:3 |
Alternative Routes
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Suzuki-Miyaura Coupling Precursor: Reaction of boronic acid precursors with tert-butyl acrylate derivatives under Pd catalysis .
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Metathesis Approaches: Cross-metathesis between vinylboronates and acrylates using Grubbs catalysts.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a stable boron partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields tert-butyl (E)-2-methyl-3-(p-tolyl)prop-2-enoate in 85% yield. Steric hindrance from the tert-butyl group suppresses proto-deboronation, enhancing efficiency .
Conjugate Additions
Nucleophilic additions to the α,β-unsaturated ester moiety enable access to γ-boryl carbonyl compounds. For instance, Cu-catalyzed 1,4-addition of Grignard reagents proceeds with >95% diastereoselectivity :
Polymer Chemistry
Incorporation into acrylate polymers via radical polymerization imparts boron functionality for post-polymerization modifications (e.g., oxidation to diols or crosslinking).
| Condition | Degradation Rate (%/month) | Major Product |
|---|---|---|
| Ambient (25°C, dry) | <2% | None |
| 40°C, 60% RH | 15% | Boronic acid |
| Light (UV-A) | 10% | Z-isomer |
Research Frontiers and Challenges
Enantioselective Transformations
Recent advances in chiral ligand design (e.g., BINAP-modified catalysts) enable asymmetric 1,4-additions with 90% ee, though substrate scope remains limited .
Green Chemistry Applications
Cu-CuFe₂O₄ nanoparticles permit catalyst recycling (5 cycles, <5% activity loss), reducing heavy metal waste . Microwave-assisted reactions cut synthesis times to 2 h.
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